4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid (98%) is an organic boronic acid with a wide range of applications in scientific research and laboratory experiments. It is a versatile compound, with a high degree of solubility in organic solvents, and is used in a variety of chemical reactions, including Suzuki-Miyaura coupling reactions, Heck reactions, and Stille reactions. Its unique structure, containing both a trifluoromethyl group and a fluorine atom, makes it a particularly useful reagent in the synthesis of organic compounds.
Scientific Research Applications
4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid (98%) is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers, dyes, and other materials. In addition, it is used in the synthesis of peptides, carbohydrates, and other biomolecules.
Mechanism of Action
4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid (98%) acts as a Lewis acid, forming a covalent bond with an electron-rich species such as an amine or alcohol. This forms a boronate ester, which can then undergo further reactions such as nucleophilic substitution or elimination.
Biochemical and Physiological Effects
4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid (98%) is not known to have any direct biochemical or physiological effects in humans. However, it has been used in research to study the effects of other compounds on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid (98%) is a versatile reagent that can be used in a variety of chemical reactions. Its high solubility in organic solvents makes it particularly useful for laboratory experiments. However, it can be expensive and is potentially toxic, so it should be used with caution.
Future Directions
There are many potential future directions for 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid (98%). These include the use of the compound in the synthesis of novel organic compounds, the use of the compound in the synthesis of materials for medical applications, and the use of the compound in the synthesis of novel polymers. In addition, the compound could be used in the synthesis of novel biomolecules, such as peptides and carbohydrates. Finally, the compound could be used in the synthesis of novel dyes and pigments.
Synthesis Methods
4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid (98%) can be synthesized by the reaction of 4-fluoro-3-propoxy-5-(trifluoromethyl)phenol and boron tribromide (BBr3) in an aprotic solvent such as dimethylformamide (DMF). The reaction is typically run at room temperature and is complete within 1-2 hours. The product is then isolated by filtration and recrystallized from a suitable solvent.
properties
IUPAC Name |
(4-fluoro-3-methyl-5-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-3-4-15-9-6-8(11(13)14)5-7(2)10(9)12/h5-6,13-14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVOFPAWTLZEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OCCC)F)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.